molecular formula C19H13ClN2OS B5146211 N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide

N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide

Cat. No. B5146211
M. Wt: 352.8 g/mol
InChI Key: ONMYEJFNJNPMSB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide, also known as CPZ, is a chemical compound that belongs to the phenothiazine class of compounds. CPZ has been widely used in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide involves its binding to specific receptors in the brain and inhibiting their activity. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has been shown to bind to the D2 dopamine receptor with high affinity and inhibit the activity of the receptor. This leads to a decrease in dopamine signaling in the brain, which has been implicated in the pathophysiology of several psychiatric disorders such as schizophrenia. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has also been shown to block L-type calcium channels and inhibit the influx of calcium ions into neurons. This leads to a decrease in neuronal excitability, which has been implicated in the pathophysiology of several neurological disorders such as epilepsy.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has been shown to have several biochemical and physiological effects. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has been shown to inhibit the activity of the D2 dopamine receptor, which leads to a decrease in dopamine signaling in the brain. This has been implicated in the pathophysiology of several psychiatric disorders such as schizophrenia. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has also been shown to block L-type calcium channels and inhibit the influx of calcium ions into neurons. This leads to a decrease in neuronal excitability, which has been implicated in the pathophysiology of several neurological disorders such as epilepsy.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has several advantages for lab experiments. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide is a potent and selective inhibitor of the D2 dopamine receptor and L-type calcium channels, which makes it a useful tool for studying the role of these receptors in the brain. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has also been shown to have low toxicity and is well-tolerated in animal models. However, N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has several limitations for lab experiments. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has poor solubility in water, which makes it difficult to administer to animals. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide also has a short half-life in the body, which makes it difficult to maintain a steady concentration of the compound in the blood.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide. One direction is to study the role of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide in the regulation of dopamine signaling in the brain. Another direction is to study the role of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide in the regulation of calcium signaling in neurons. Another direction is to develop new formulations of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide that have improved solubility and bioavailability. Another direction is to study the potential therapeutic effects of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide in the treatment of psychiatric and neurological disorders.

Synthesis Methods

The synthesis method of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide involves the reaction of 3-chloroaniline with 10H-phenothiazine-10-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide with a yield of about 70-80%. The purity of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide can be improved by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has been widely used in scientific research due to its unique properties and mechanism of action. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has been used as a tool for studying the role of dopamine receptors in the brain. It has been shown to bind to the D2 dopamine receptor with high affinity and inhibit the activity of the receptor. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has also been used as a tool for studying the role of calcium channels in the regulation of neuronal excitability. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has been shown to block L-type calcium channels and inhibit the influx of calcium ions into neurons, which leads to a decrease in neuronal excitability.

properties

IUPAC Name

N-(3-chlorophenyl)phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS/c20-13-6-5-7-14(12-13)21-19(23)22-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)22/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMYEJFNJNPMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide

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